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Compound of Interest

Compound Name: PHA-782584

Cat. No.: B610079 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical and biological properties of

PHA-782584, a potent cyclin-dependent kinase (CDK) inhibitor. This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential and experimental application of this molecule.

Core Chemical Properties
PHA-782584 is a small molecule with the molecular formula C₂₂H₂₈N₄O₃ and a molecular

weight of 396.48 g/mol . A comprehensive summary of its chemical identifiers and properties is

provided in the table below.

Property Value

Molecular Formula C₂₂H₂₈N₄O₃

Molecular Weight 396.48 g/mol

CAS Number 1126899-61-3

SMILES
CCN(CC)CCNC(=O)C1=C(C)NC(=C/C2=C3C(=

O)NC4=CC=C(O)C=C43)C=C1C

InChI Key YBNMTJYLJWAMGJ-UHFFFAOYSA-N
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Table 1: Chemical Properties of PHA-782584

At present, detailed quantitative data on the solubility of PHA-782584 in various solvents is not

widely published. As a general guideline for experimental use, stock solutions are typically

prepared in dimethyl sulfoxide (DMSO).

Mechanism of Action and Biological Activity
PHA-782584 functions as a cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of

protein kinases that play a crucial role in regulating the cell cycle. By inhibiting CDKs, PHA-
782584 can arrest the cell cycle progression, which is a key mechanism for its potential anti-

cancer activity. The primary targets within the CDK family for PHA-782584 are still under

investigation, with evidence suggesting potential activity against CDK2.

The inhibition of the CDK/retinoblastoma (Rb) pathway is a central mechanism for the

therapeutic effect of CDK inhibitors. In a normal cell cycle, the Cyclin D/CDK4/6 complex and

subsequently the Cyclin E/CDK2 complex phosphorylate the retinoblastoma protein (pRb). This

phosphorylation event leads to the release of the E2F transcription factor, which in turn

activates the transcription of genes required for the transition from the G1 to the S phase of the

cell cycle. By inhibiting CDKs, PHA-782584 is hypothesized to prevent the phosphorylation of

pRb, thereby maintaining the pRb-E2F complex and inducing a G1 cell cycle arrest.
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Figure 1: Simplified signaling pathway of CDK inhibition by PHA-782584.

Experimental Protocols
Cell Cycle Analysis Using Propidium Iodide Staining
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This protocol describes a general method for analyzing the effect of PHA-782584 on the cell

cycle distribution of a cancer cell line using propidium iodide (PI) staining followed by flow

cytometry.

Materials:

Cancer cell line of interest

PHA-782584

Complete cell culture medium

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

Flow cytometer

Procedure:

Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth

for the duration of the experiment.

Treatment: After allowing the cells to adhere overnight, treat them with varying

concentrations of PHA-782584 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the

desired time period (e.g., 24, 48 hours).

Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g

for 5 minutes.

Washing: Wash the cell pellet once with ice-cold PBS.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition

while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash

the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm

and measure the emission at approximately 617 nm. Collect data from at least 10,000

events per sample.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in

the G1, S, and G2/M phases of the cell cycle.
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Figure 2: Experimental workflow for cell cycle analysis.
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Synthesis
Detailed, step-by-step synthesis protocols for PHA-782584 are not readily available in the

public domain and are likely proprietary. The synthesis of related pyrrolo[3,4-c]pyrrole-1,3-dione

derivatives, which share a core scaffold, often involves multi-step reactions. These can include

the construction of the pyrrole rings followed by functionalization and the introduction of the

side chains. Researchers interested in the synthesis of PHA-782584 should refer to specialized

medicinal chemistry literature and patents focusing on CDK inhibitors with similar core

structures.

Conclusion
PHA-782584 is a promising CDK inhibitor with the potential for further investigation in cancer

research and drug development. This guide provides a foundational understanding of its

chemical properties, mechanism of action, and a general protocol for its biological evaluation.

Further research is warranted to fully elucidate its specific CDK target profile, solubility

characteristics, and to develop optimized synthesis routes.

To cite this document: BenchChem. [Unveiling PHA-782584: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610079#pha-782584-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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